3-(N,N-Dietilamino)acetanilida

Descripción general

Descripción

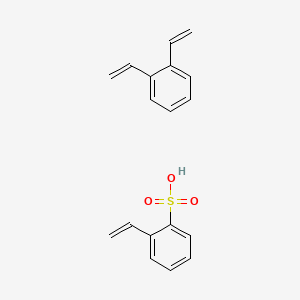

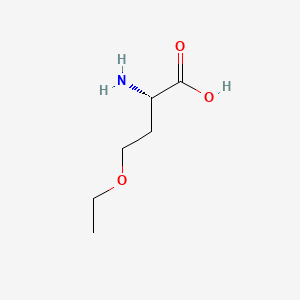

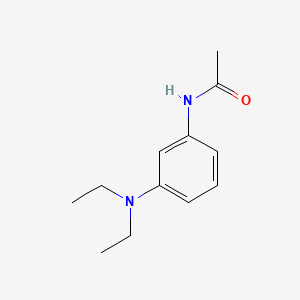

“Acetamide, N-[3-(diethylamino)phenyl]-” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 . It is also known by its IUPAC name: N-[3-(diethylamino)phenyl]acetamide .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(diethylamino)phenyl]-” can be represented by the SMILES notation: O=C(Nc1cccc(N(CC)CC)c1)C . This indicates that the compound contains an acetamide group (O=C(N…)) attached to a phenyl ring with a diethylamino group (N(CC)CC) .

Physical And Chemical Properties Analysis

“Acetamide, N-[3-(diethylamino)phenyl]-” is a compound with a molecular weight of 206.287 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Aplicaciones Científicas De Investigación

Fabricación de Tintes

3-(N,N-Dietilamino)acetanilida se utiliza como intermedio en la producción de tintes . Desempeña un papel crucial en la síntesis de varios colorantes utilizados en las industrias.

Síntesis de Tintes Reactivos

Este compuesto se utiliza en la síntesis de nuevos tintes reactivos de alta fijación que contienen grupos catiónicos . Estos tintes se caracterizan por su buena solubilidad en agua y excelentes propiedades de tinción.

Tinción de Algodón Ecológica

Los tintes reactivos sintetizados utilizando this compound se han aplicado para la tinción de algodón ecológica . Los tintes exhiben casi el 80% de fijación y buena solidez del color en el algodón, lo que los hace adecuados para la tinción sin sal del tejido de algodón .

Mejora de la Solubilidad en Agua

La introducción de un grupo catiónico en el cromóforo de los tintes azo sintéticos utilizando this compound mejora su solubilidad en agua . Esta propiedad es beneficiosa en varias aplicaciones donde se requiere la solubilidad en agua de los tintes.

Reducción de la Contaminación de las Aguas Residuales

El uso de this compound en la síntesis de tintes reactivos para la tinción de algodón ayuda a reducir la contaminación de las aguas residuales . Este es un paso importante hacia prácticas sostenibles y ecológicas en la industria textil.

Investigación y Desarrollo

This compound se utiliza en la investigación científica para el desarrollo de nuevos compuestos y materiales . Sus propiedades únicas lo convierten en una herramienta valiosa en varias aplicaciones de investigación.

Safety and Hazards

While specific safety and hazard information for “Acetamide, N-[3-(diethylamino)phenyl]-” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

It is known to be used as a dye intermediate in the synthesis of the azo dye disperse violet 93:1 .

Biochemical Pathways

As a dye intermediate, it likely participates in the synthesis pathway of the azo dye Disperse Violet 93:1 .

Pharmacokinetics

It is known to have a melting point of 81-84°c (lit) , and a solubility of 700mg/L at 20°C .

Result of Action

As a dye intermediate, its primary role is likely in the synthesis of the azo dye Disperse Violet 93:1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(N,N-Diethylamino)acetanilide. For instance, the compound’s solubility can be affected by temperature . Additionally, the compound is used in the dye industry, where pollution control is a significant concern .

Propiedades

IUPAC Name |

N-[3-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKYOSOAAPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064294 | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6375-46-8 | |

| Record name | N-[3-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 3-(N,N-Diethylamino)acetanilide suitable for developing dyes, particularly for inkjet printing?

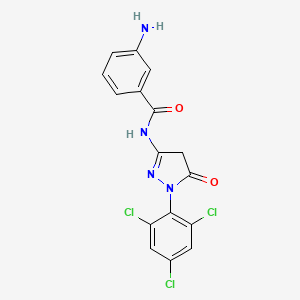

A1: 3-(N,N-Diethylamino)acetanilide serves as a valuable coupling component in the synthesis of azo dyes [, ]. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. By varying the coupling component, one can manipulate the electron distribution within the dye molecule, thereby influencing its color. 3-(N,N-Diethylamino)acetanilide, with its electron-donating diethylamino group, contributes to the desired color properties in the resulting dyes.

Q2: How does the structure of 3-(N,N-Diethylamino)acetanilide affect the color of the resulting azo dyes?

A2: The structure of 3-(N,N-Diethylamino)acetanilide plays a crucial role in determining the color of the resulting azo dyes. It contains an electron-donating diethylamino group (-N(CH2CH3)2). This group increases the electron density of the aromatic ring to which it is attached. When 3-(N,N-Diethylamino)acetanilide reacts with a diazonium salt to form an azo dye, the electron-donating nature of the diethylamino group influences the energy levels within the resulting conjugated system. This, in turn, affects the wavelengths of light absorbed and reflected by the dye molecule, ultimately determining its perceived color.

Q3: Beyond its use in inkjet printing, are there other potential applications for dyes synthesized using 3-(N,N-Diethylamino)acetanilide?

A3: Yes, research suggests that azo dyes incorporating 3-(N,N-Diethylamino)acetanilide may hold potential for applications beyond inkjet printing. One promising avenue is their potential use as antimicrobial agents []. Studies have demonstrated that some novel monoazo dyes based on N-pyridine-1,8-naphthalimides, synthesized using 3-(N,N-Diethylamino)acetanilide as a coupling component, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This finding opens up exciting possibilities for developing new antimicrobial textiles or coatings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.